molecular formula C28H26N2O4 B2472598 ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-05-4

ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2472598
CAS No.: 1114871-05-4
M. Wt: 454.526
InChI Key: FWVXNKIKXPQCAB-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative with a structurally complex substitution pattern. Its core quinoline scaffold is substituted at the 2-position with a phenyl group, the 4-position with a carbamoylmethoxy moiety linked to a 2,6-dimethylphenyl group, and the 6-position with an ethyl carboxylate ester.

While direct data on this compound’s synthesis or activity are absent in the provided evidence, its structural analogs (e.g., methyl 6-methoxy-2-arylquinoline-4-carboxylates) are synthesized via esterification and aryl substitution, as seen in .

Properties

IUPAC Name

ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-33-28(32)21-13-14-23-22(15-21)25(16-24(29-23)20-11-6-5-7-12-20)34-17-26(31)30-27-18(2)9-8-10-19(27)3/h5-16H,4,17H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVXNKIKXPQCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC=C3C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functional Group Modifications:

    Carbamoylation and Esterification:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the quinoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinoline derivatives with altered functional groups.

Scientific Research Applications

Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate ()

  • Core Structure: Shares the quinoline scaffold with substitutions at positions 2 (aryl), 4 (methyl carboxylate), and 6 (methoxy).
  • Key Differences: Position 6: Methoxy group in vs. ethyl carboxylate in the target compound. The latter may increase steric bulk and lipophilicity. Position 4: Methyl carboxylate in vs. carbamoylmethoxy in the target compound.
  • Biological Relevance : Compounds in are evaluated as P-glycoprotein (P-gp) inhibitors. The target compound’s carbamoylmethoxy group may improve binding to P-gp’s hydrophobic pockets, but its larger size could reduce bioavailability .

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-carboxylate ()

  • Core Structure: Dihydroisoquinoline (partially saturated ring) with substitutions at positions 6,7 (dimethoxy), 1 (methyl), and 2 (ethyl carboxylate).
  • Key Differences: Ring Saturation: The dihydroisoquinoline in introduces conformational flexibility, contrasting with the planar quinoline core of the target compound. Substituent Positions: The target compound’s phenyl and carbamoylmethoxy groups at positions 2 and 4 are absent in ’s compound, which focuses on methoxy and methyl groups.
  • Functional Implications: Dihydroisoquinolines in are often explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s fully aromatic quinoline core may favor interactions with peripheral targets like efflux pumps .

Ethyl 4-(2-Hydroxyethylamino)-6-Methylquinoline-3-carboxylate ()

  • Core Structure: Quinoline with substitutions at positions 3 (ethyl carboxylate), 4 (hydroxyethylamino), and 6 (methyl).
  • Key Differences: Position 6: Methyl group in vs. ethyl carboxylate in the target compound. The latter may enhance solubility in aqueous environments. Position 4: Hydroxyethylamino group in vs. carbamoylmethoxy in the target compound.
  • Synthetic Considerations : Both compounds involve esterification steps, but the target compound’s carbamoylmethoxy group likely requires a coupling reagent (e.g., EDC/HOBt) for installation, contrasting with the nucleophilic substitution used in .

Structural and Functional Comparison Table

Compound Name Core Structure Position 2 Position 4 Position 6 Key Properties/Biological Relevance
Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate Quinoline Phenyl Carbamoylmethoxy (2,6-MePh) Ethyl carboxylate Potential P-gp inhibition; high lipophilicity
Methyl 6-methoxy-2-arylquinoline-4-carboxylate () Quinoline Aryl Methyl carboxylate Methoxy Confirmed P-gp inhibition; moderate logP
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () Dihydroisoquinoline N/A Ethyl carboxylate 6,7-Dimethoxy CNS activity; increased flexibility
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate () Quinoline N/A Hydroxyethylamino Methyl Moderate solubility; potential kinase inhibition

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may combine methods from (esterification) and (carbamoyl coupling).

Biological Activity

Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H24N2O4\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_4

Key features include:

  • A quinoline core, which is known for various biological activities.
  • A carbamoyl group that may enhance its interaction with biological targets.
  • An ethyl ester group that can influence solubility and bioavailability.

Anticonvulsant Activity

Research has indicated that similar compounds with the quinoline structure exhibit anticonvulsant properties. For instance, studies have shown that derivatives of quinoline can modulate GABAergic signaling, which is crucial in seizure control. The compound's structure suggests potential activity in this area.

  • Mechanism: It is hypothesized that the compound may enhance GABA levels or inhibit GABA transaminase, similar to other compounds in the class .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer activities. This compound could potentially inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis: Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Tumor Growth: Studies indicate that quinoline derivatives can inhibit key signaling pathways involved in tumor growth .

Study 1: Anticonvulsant Activity Assessment

A study evaluating a series of N-(2,6-dimethylphenyl)-substituted semicarbazones found that compounds with similar structural motifs exhibited significant anticonvulsant activity in animal models. The prototype compound increased GABA levels significantly and showed no neurotoxicity .

Study 2: Anticancer Efficacy

In vitro studies on quinoline derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The ethyl ester moiety was found to enhance cytotoxicity by improving cellular uptake .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticonvulsantModulation of GABAergic signaling
AnticancerInduction of apoptosis and inhibition of growth

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